molecular formula C14H17N3O B12895395 Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]- CAS No. 824431-15-4

Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-

Cat. No.: B12895395
CAS No.: 824431-15-4
M. Wt: 243.30 g/mol
InChI Key: GWNZMBCAIFURBR-UHFFFAOYSA-N
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Description

1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone is an organic compound that features a pyrazole ring, a phenyl ring, and an ethanone group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable target for research.

Preparation Methods

The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in acetonitrile. The reaction mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered, washed with acetonitrile, and dried in air. The yield of this reaction is approximately 73%, and the melting point of the product is 142-144°C .

Chemical Reactions Analysis

1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to the biological activity of the pyrazole ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar compounds to 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone include other pyrazole derivatives and phenyl ethanone derivatives. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. For example:

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.

    4-Aminoacetophenone: A phenyl ethanone derivative used in the synthesis of various organic compounds.

The uniqueness of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone lies in its combined structural features, which confer specific reactivity and potential biological activity .

Properties

CAS No.

824431-15-4

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-[4-[(3,5-dimethylpyrazol-1-yl)methylamino]phenyl]ethanone

InChI

InChI=1S/C14H17N3O/c1-10-8-11(2)17(16-10)9-15-14-6-4-13(5-7-14)12(3)18/h4-8,15H,9H2,1-3H3

InChI Key

GWNZMBCAIFURBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CNC2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

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